![molecular formula C16H18F3N3O4 B2444152 Boc-Tdf-OH CAS No. 92367-17-4](/img/structure/B2444152.png)
Boc-Tdf-OH
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Description
Boc-Tdf-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid, is a fluorinated alcohol molecule . It is widely used in scientific experiments.
Synthesis Analysis
Boc-Tdf-OH is related to the tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis
The molecular formula of Boc-Tdf-OH is C16H18F3N3O4, and its molecular weight is 373.33 . It can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
Boc-Tdf-OH is related to the Boc group, which reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Physical And Chemical Properties Analysis
Boc-Tdf-OH is a compound with a molecular weight of 373.33 . It is related to the Boc group, which is stable towards most nucleophiles and bases .Future Directions
Boc-Tdf-OH is widely used in scientific experiments, and its related Boc group plays a pivotal role in the synthesis of multifunctional targets . As the pursuit of more complex, functionally diverse structures continues to expand, the need to develop differential protecting group installation and deprotection strategies concomitantly must evolve .
Mechanism of Action
Target of Action
The primary target of Boc-Tdf-OH is the amine functional group . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
Boc-Tdf-OH interacts with its targets through a process known as deprotection . Deprotection of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the removal of the Boc group, revealing the original amine functional group .
Biochemical Pathways
The deprotection process plays a significant role in organic synthesis , affecting various biochemical pathways where the amine functional group is involved.
Pharmacokinetics
The pharmacokinetics of tenofovir disoproxil fumarate (tdf), a related compound, have been studied . A pharmacokinetic model for TDF and its active anabolite tenofovir-diphosphate (TFV-DP) was developed and validated with data from 4 different trials, including 4 distinct dosing regimes .
Result of Action
The result of Boc-Tdf-OH’s action is the deprotection of the amine functional group . This process reveals the original amine functional group, which can then participate in further chemical reactions .
Action Environment
The action of Boc-Tdf-OH can be influenced by various environmental factors. For instance, the deprotection process can be affected by the presence of water . Furthermore, the stability of Boc-Tdf-OH in intestinal fluid and hepatic/intestinal stability can influence the oral bioavailability of TFV prodrugs .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABUBZWZAONDD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tdf-OH |
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